Cas no 1804171-67-2 (Ethyl 2-amino-5-fluoropyridine-4-acetate)
Ethyl 2-amino-5-fluoropyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-amino-5-fluoropyridine-4-acetate
-
- Inchi: 1S/C9H11FN2O2/c1-2-14-9(13)4-6-3-8(11)12-5-7(6)10/h3,5H,2,4H2,1H3,(H2,11,12)
- InChI Key: XMPXOKSQWNHZCV-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C1CC(=O)OCC)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 201
- XLogP3: 0.8
- Topological Polar Surface Area: 65.2
Ethyl 2-amino-5-fluoropyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002055-250mg |
Ethyl 2-amino-5-fluoropyridine-4-acetate |
1804171-67-2 | 95% | 250mg |
$1,058.40 | 2022-04-02 | |
| Alichem | A029002055-500mg |
Ethyl 2-amino-5-fluoropyridine-4-acetate |
1804171-67-2 | 95% | 500mg |
$1,735.55 | 2022-04-02 | |
| Alichem | A029002055-1g |
Ethyl 2-amino-5-fluoropyridine-4-acetate |
1804171-67-2 | 95% | 1g |
$2,981.85 | 2022-04-02 |
Ethyl 2-amino-5-fluoropyridine-4-acetate Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Ethyl 2-amino-5-fluoropyridine-4-acetate
Ethyl 2-amino-5-fluoropyridine-4-acetate (CAS No. 1804171-67-2): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-amino-5-fluoropyridine-4-acetate (CAS No. 1804171-67-2) is a highly valuable intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its fluorinated pyridine core and amine/acetyl functional groups, has garnered significant attention due to its versatility in medicinal chemistry applications.
The structural motif of Ethyl 2-amino-5-fluoropyridine-4-acetate makes it an ideal building block for constructing complex molecular architectures. The presence of a fluorine atom at the 5-position of the pyridine ring enhances its pharmacological properties, including improved metabolic stability and binding affinity. This feature is particularly crucial in drug design, where subtle modifications can significantly influence the efficacy and selectivity of a compound.
In recent years, there has been a surge in research focused on fluorinated pyridines as pharmacophores. These compounds are widely recognized for their ability to modulate enzyme activity and receptor interactions, making them indispensable in the development of antibiotics, antivirals, and anticancer agents. The synthesis of Ethyl 2-amino-5-fluoropyridine-4-acetate provides a robust platform for exploring these potential therapeutic applications.
One of the most compelling aspects of Ethyl 2-amino-5-fluoropyridine-4-acetate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating this compound into drug candidates, researchers can develop molecules that specifically target aberrant kinase activity, thereby mitigating disease progression.
Recent advancements in computational chemistry have further enhanced the utility of Ethyl 2-amino-5-fluoropyridine-4-acetate. High-throughput virtual screening (HTVS) and molecular docking studies have enabled scientists to rapidly identify promising drug candidates. These computational tools allow for the prediction of binding affinities and interactions between Ethyl 2-amino-5-fluoropyridine-4-acetate derivatives and biological targets, streamlining the drug discovery process.
The chemical synthesis of Ethyl 2-amino-5-fluoropyridine-4-acetate involves multi-step reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and acetylation processes. The use of advanced catalytic systems has improved the efficiency and yield of these reactions, making large-scale production more feasible.
In addition to its pharmaceutical applications, Ethyl 2-amino-5-fluoropyridine-4-acetate has found utility in agrochemical research. Fluorinated pyridines are known to exhibit potent biological activity against pests and pathogens, making them valuable components in crop protection strategies. By modifying the structure of this compound, researchers can develop novel agrochemicals with enhanced efficacy and environmental safety.
The growing demand for fluorinated pyridines has also spurred innovation in green chemistry approaches. Researchers are exploring sustainable synthetic methods that minimize waste and reduce energy consumption. For instance, catalytic hydrogenation techniques have been employed to improve the selectivity and efficiency of key transformation steps in the synthesis of Ethyl 2-amino-5-fluoropyridine-4-acetate.
Another area of interest is the development of chiral derivatives of Ethyl 2-amino-5-fluoropyridine-4-acetate. Chirality plays a crucial role in determining the biological activity of many drugs, and enantiomerically pure compounds often exhibit superior pharmacological profiles. Asymmetric catalysis and chiral auxiliary strategies have been employed to achieve high enantiomeric purity in these derivatives.
The future prospects for Ethyl 2-amino-5-fluoropyridine-4-acetate are vast and promising. With ongoing research focused on expanding its applications in drug discovery and material science, this compound is poised to remain a cornerstone in modern chemical synthesis. As new methodologies emerge and our understanding of its properties deepens, we can expect even more innovative uses to emerge from this versatile intermediate.
1804171-67-2 (Ethyl 2-amino-5-fluoropyridine-4-acetate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)